2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic Acid
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Overview
Description
2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic Acid is an organic compound with the molecular formula C14H18O4. It is a derivative of acetic acid, characterized by the presence of a cyclopropylmethoxy and an ethoxy group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic Acid typically involves several steps. One common method starts with the preparation of 3-cyclopropylmethoxy-4-ethoxybenzaldehyde, which is then subjected to a series of reactions to introduce the acetic acid moiety. The reaction conditions often involve the use of bromomethylcyclopropane and various solvents for recrystallization .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts. The process may also include steps for purification, such as recrystallization and chromatography, to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic Acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the phenyl ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic Acid involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
Similar Compounds
2-[3-(Cyclopropylmethoxy)phenyl]acetic Acid: This compound is similar in structure but lacks the ethoxy group.
3-Cyclopropylmethoxy-4-difluoromethoxybenzoic Acid: Another related compound with different substituents on the phenyl ring.
Uniqueness
2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic Acid is unique due to the presence of both cyclopropylmethoxy and ethoxy groups, which confer specific chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
2006277-02-5 |
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Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-[3-(cyclopropylmethoxy)-4-ethoxyphenyl]acetic acid |
InChI |
InChI=1S/C14H18O4/c1-2-17-12-6-5-11(8-14(15)16)7-13(12)18-9-10-3-4-10/h5-7,10H,2-4,8-9H2,1H3,(H,15,16) |
InChI Key |
CKLBIWVUCMACMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)O)OCC2CC2 |
Origin of Product |
United States |
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